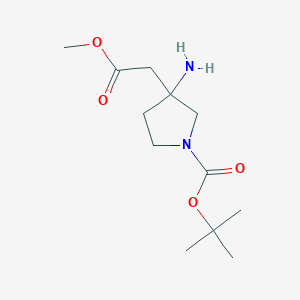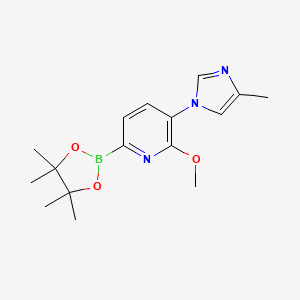
p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride: is a chemical compound with the molecular formula C21H29N3O.ClH and a molecular weight of 375.99 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Analyse Des Réactions Chimiques
p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and amino groups.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
p-Amino-N-benzyl-N-(3-(diethylamino)propyl)benzamide hydrochloride can be compared with other benzamide derivatives, such as N-methylbenzamide and N,N-dimethylpropylamine hydrochloride . These compounds share similar structural features but differ in their specific functional groups and chemical properties. The unique combination of the amino, benzyl, and diethylamino groups in this compound contributes to its distinct chemical behavior and applications.
Propriétés
Numéro CAS |
101035-79-4 |
|---|---|
Formule moléculaire |
C21H30ClN3O |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
3-[(4-aminobenzoyl)-benzylamino]propyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H29N3O.ClH/c1-3-23(4-2)15-8-16-24(17-18-9-6-5-7-10-18)21(25)19-11-13-20(22)14-12-19;/h5-7,9-14H,3-4,8,15-17,22H2,1-2H3;1H |
Clé InChI |
ITAQCBPNCDGQSH-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12818518.png)
![(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B12818523.png)
![(2R,3R,4R,5S)-2-((Benzoyloxy)methyl)-5-(4-oxo-3,4-dihydrothieno[3,4-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B12818525.png)


![2-(1H-Benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12818534.png)


![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2,3,4,5,6-pentakis(fluoranyl)phenyl]propanoic acid](/img/structure/B12818557.png)

